Technical Monograph: 3-Amino-6-bromo-2-nitropyridine
Technical Monograph: 3-Amino-6-bromo-2-nitropyridine
High-Value Scaffold for Fused Heterocycle Synthesis in Medicinal Chemistry
Executive Summary
3-Amino-6-bromo-2-nitropyridine (CAS: 1211333-10-6) is a specialized, multifunctional pyridine derivative utilized primarily as a "linchpin" intermediate in the synthesis of fused heterocyclic drug candidates.[1] Its structural value lies in its orthogonal reactivity profile :
-
3-Amino / 2-Nitro motif: A masked ortho-diamine precursor essential for constructing imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine scaffolds.[1]
-
6-Bromo substituent: A halogen handle positioned para to the amino group (and adjacent to the pyridine nitrogen), enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the cyclization chemistry.[1]
This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, designed for medicinal chemists optimizing kinase inhibitors and GPCR ligands.[1]
Part 1: Physicochemical Profile[2]
The following data aggregates experimental observations and high-confidence predicted values for this specific isomer.
| Property | Value / Description | Technical Note |
| CAS Number | 1211333-10-6 | Distinct from the 5-bromo isomer (CAS 433226-05-2).[1] |
| Molecular Formula | ||
| Molecular Weight | 218.01 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Color arises from the |
| Melting Point | 168–172 °C (Predicted) | High MP due to intermolecular H-bonding (Amino H |
| Solubility | DMSO, DMF, EtOAc (Hot) | Poor solubility in water and non-polar solvents (Hexane).[1] |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 (Predicted) | The pyridine nitrogen is extremely weakly basic due to the electron-withdrawing nitro group at C2.[1] |
| Electronic Character | Electron Deficient | The ring is deactivated by both the Nitro group and the Nitrogen atom, making the C6-Br bond highly activated for oxidative addition.[1] |
Part 2: Synthetic Access & Workflow
Synthesis Logic
Direct nitration of 3-amino-6-bromopyridine is challenging due to regioselectivity issues (competing C2 vs C4 nitration) and oxidation sensitivity.[1] The most robust route typically involves the nucleophilic aromatic substitution (
Reactivity & Pathway Diagram
The following diagram illustrates the "Divergent Synthesis" capability of this scaffold. The central node (3-Amino-6-bromo-2-nitropyridine) can be directed toward two major privileged structures.
Caption: Divergent synthesis workflow transforming the 3-amino-6-bromo-2-nitro core into fused bioactive scaffolds.
Part 3: Experimental Protocols
Critical Handling Note: Chemoselective Reduction
The Problem: Standard catalytic hydrogenation (Pd/C, H
Protocol: Synthesis of 2,3-Diamino-6-bromopyridine
This protocol converts the nitro group to an amine, creating the immediate precursor for cyclization.[1]
Materials:
-
3-Amino-6-bromo-2-nitropyridine (1.0 eq)[1]
-
Iron powder (5.0 eq, <10 micron particle size preferred)[1]
-
Ammonium Chloride (NH
Cl) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)[1]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), suspend the nitropyridine starting material in Ethanol/Water.
-
Activation: Add the NH
Cl and Iron powder. -
Reaction: Heat the mixture to 70–80 °C for 2–4 hours.
-
Workup (Oxidation Prevention): The resulting diamine is air-sensitive (prone to oxidation to dark azopyridines).[1]
Protocol: Cyclization to 5-Bromo-imidazo[4,5-b]pyridine
Formation of the fused ring system.[1]
Methodology:
-
Dissolve the crude 2,3-diamino-6-bromopyridine in Triethyl orthoformate (TEOF) (acts as both reagent and solvent) or Formic Acid.[1]
-
Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).[1]
-
Reflux (100–140 °C) for 3–6 hours.
-
Cool and concentrate. The product usually precipitates upon addition of water or diethyl ether.[1]
-
Result: This yields the 5-bromo-imidazo[4,5-b]pyridine core (Note: Pyridine numbering changes upon fusion; C6 of pyridine becomes C5 of the fused system).[1]
Part 4: Applications in Drug Discovery[2][3][4]
Scaffold Hopping & Kinase Inhibition
The 3-amino-6-bromo-2-nitropyridine is a specific surrogate for creating 5-substituted-3H-imidazo[4,5-b]pyridines .[1]
-
Target Class: Serine/Threonine Kinases (e.g., Aurora A, p38 MAPK).[1]
-
Binding Mode: The imidazole NH and N atoms typically form the "hinge-binding" motif (hydrogen bonds with the kinase ATP pocket).[1]
-
Role of Bromine: The bromine at position 6 (pyridine) / 5 (fused) points towards the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase.[1] It allows the attachment of solubilizing groups (piperazines, morpholines) via Buchwald-Hartwig amination.[1]
Structural Isomerism Alert
Researchers must distinguish this core from its isomer, 3-amino-5-bromo-2-nitropyridine .[1]
-
6-Bromo (This Topic): Leads to substitution adjacent to the bridgehead nitrogen.[1]
-
5-Bromo: Leads to substitution meta to the bridgehead nitrogen.[1]
-
Impact: Changing from 6-bromo to 5-bromo can alter the vector of the attached substituent by ~60 degrees, drastically affecting SAR (Structure-Activity Relationship).[1]
Part 5: Safety & Handling (MSDS Summary)
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
Specific Hazards:
-
Energetic Potential: As a nitro-heterocycle, the compound possesses significant chemical energy.[1] While not typically explosive under ambient conditions, it should not be subjected to temperatures >200 °C or ground in a ball mill without safety testing (DSC/TGA).[1]
-
Waste Disposal: Do not mix with strong oxidizers or reducing agents in waste streams.[1] Segregate as halogenated organic waste.[1]
References
-
Synchem UG & Co.[1] KG. (2024).[1][3][4] Product Specification: 3-Amino-6-bromo-2-nitropyridine (CAS 1211333-10-6).[1][5] Retrieved from
-
PubChem. (2024).[1][2] Compound Summary: 6-Bromo-2-nitropyridin-3-amine.[1] National Library of Medicine.[1] Retrieved from
-
Organic Syntheses. (1951).[1] 2,3-Diaminopyridine (General reduction protocols for nitro-amino pyridines). Org. Synth. 1951, 31,[1] 38. Retrieved from
-
MDPI Molecules. (2024).[1] Nitropyridines in the Synthesis of Bioactive Molecules. Review of nitro-pyridine utility in heterocycle formation. Retrieved from
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Aminobromopyridine derivatives. (General safety data for halo-nitro-pyridines). Retrieved from [1][6]
Sources
- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 2. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-AMINO-5-BROMO-2-NITROPYRIDINE | 433226-05-2 [chemicalbook.com]
- 5. synchem.de [synchem.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
